molecular formula C14H14N2O B1334711 N-(2-aminophenyl)-4-methylbenzamide CAS No. 71255-53-3

N-(2-aminophenyl)-4-methylbenzamide

Cat. No. B1334711
CAS RN: 71255-53-3
M. Wt: 226.27 g/mol
InChI Key: LZURKGIPJGMWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminophenyl)-4-methylbenzamide is a compound that can be associated with a variety of chemical and biological properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and evaluated for various activities, such as anticonvulsant effects , cytotoxicities , and antiemetic properties . These studies provide insights into the potential applications and behaviors of N-(2-aminophenyl)-4-methylbenzamide.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, a series of 4-aminobenzamides were prepared and evaluated for their anticonvulsant effects . Similarly, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involved characterization techniques such as NMR and X-ray diffraction methods . These methods could potentially be applied to the synthesis of N-(2-aminophenyl)-4-methylbenzamide.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-aminophenyl)-4-methylbenzamide has been analyzed using X-ray crystallography. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was determined, revealing two crystalline polymorphs . Such structural analyses are crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in various studies. The novel hypoxia-selective cytotoxin 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide undergoes enzymatic reduction in hypoxic cells . Additionally, 2-amino-N'-arylbenzamidines were converted into iminoquinazolines using a specific reagent . These reactions provide a basis for understanding the potential chemical behavior of N-(2-aminophenyl)-4-methylbenzamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to N-(2-aminophenyl)-4-methylbenzamide have been studied. For instance, the molar refraction and polarizability of an antiemetic drug were analyzed in different solutions . The synthesis and characterization of novel aromatic polyimides provide insights into solubility and thermal stability . These properties are essential for the practical application and handling of the compound.

Scientific Research Applications

1. Synthesis of Secondary Amides

  • Application Summary: N-(2-aminophenyl)-4-methylbenzamide is used in the synthesis of secondary amides utilizing phenyl isocyanate .
  • Methods of Application: The process involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation . This protocol features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates .
  • Results: The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .

2. Bcr-Abl and Histone Deacetylase Dual Inhibitors

  • Application Summary: N-(2-aminophenyl)-4-methylbenzamide is used in the design of novel Bcr-Abl and histone deacetylase (HDAC) dual inhibitors .
  • Methods of Application: The compounds were synthesized and tested, showing inhibitory activity against Bcr-Abl and HDAC1 .
  • Results: The representative dual Bcr-Abl/HDAC inhibitors showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .

3. Structural Characterization

  • Application Summary: N-(2-aminophenyl)-4-methylbenzamide is used in structural characterization studies .
  • Methods of Application: The compound was synthesized and characterized by different spectroscopic techniques (1H, 13CNMR, and LC-MS), and the structure was confirmed by X-ray diffraction (XRD) studies .
  • Results: The XRD data confirms the crystal structure of the compound .

properties

IUPAC Name

N-(2-aminophenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-6-8-11(9-7-10)14(17)16-13-5-3-2-4-12(13)15/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZURKGIPJGMWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401006
Record name N-(2-aminophenyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminophenyl)-4-methylbenzamide

CAS RN

71255-53-3
Record name N-(2-aminophenyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminophenyl)-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-aminophenyl)-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-(2-aminophenyl)-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-(2-aminophenyl)-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-(2-aminophenyl)-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-(2-aminophenyl)-4-methylbenzamide

Citations

For This Compound
1
Citations
MJ Lai, R Ojha, MH Lin, YM Liu, HY Lee, TE Lin… - European Journal of …, 2019 - Elsevier
We report structure-activity relationships of 1-arylsulfonyl indoline based benzamides. The benzamide (9) exhibits striking tubulin inhibition with an IC 50 value of 1.1 μM, better than that …
Number of citations: 33 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.